Pibrozelesin

Descripción general

Descripción

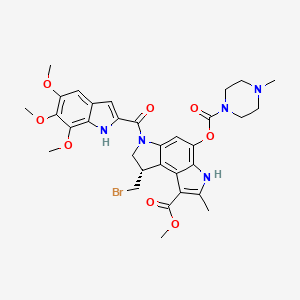

Pibrozelesin, también conocido como KW-2189, es un derivado semisintético soluble en agua del antibiótico antineoplásico duocarmicina B2. Este compuesto se activa por carboxilesterasa y alquila el ADN uniéndose a secuencias ricas en adenina-timina en la ranura menor del ADN. Esta unión inhibe la replicación del ADN e induce la apoptosis, lo que lo convierte en un potente agente antitumoral .

Métodos De Preparación

Pibrozelesin se sintetiza mediante una serie de reacciones químicas a partir de duocarmicina B2. La ruta sintética implica la reacción del éster metílico del ácido 8-(S)-(bromometil)-4-hidroxi-2-metil-1-oxo-6-(5,6,7-trimetoxindol-2-ilcarbonil)-1,2,3,6,7,8-hexahidrobenzo[1,2-b:4,3-b’]dipirrol-2-carboxílico con cloruro de terc-butildimetilsililo en dimetilformamida para formar el correspondiente derivado O-sililo. Este derivado se trata entonces con ácido camforsulfónico en cloroformo caliente para producir éster metílico del ácido 8-(S)-(bromometil)-4-hidroxi-2-metil-6-(5,6,7-trimetoxindol-2-ilcarbonil)-3,6,7,8-tetrahidrobenzo[1,2-b:4,3-b’]dipirrol-1-carboxílico. Finalmente, este compuesto se desilila con fluoruro de tetrabutilamonio en tetrahidrofurano y se condensa con N-metilpiperazina y cloroformato de 4-nitrofenilo mediante trietilamina en diclorometano .

Análisis De Reacciones Químicas

Pibrozelesin experimenta varios tipos de reacciones químicas, principalmente relacionadas con la alquilación del ADN. El compuesto se activa por carboxilesterasa, que facilita su unión a secuencias ricas en adenina-timina en la ranura menor del ADN. Esta unión provoca roturas de las cadenas de ADN, inhibiendo la replicación del ADN e induciendo la apoptosis. Los principales productos formados a partir de estas reacciones son aductos de ADN y cadenas de ADN fragmentadas .

Aplicaciones Científicas De Investigación

Pibrozelesin ha sido ampliamente estudiado por su actividad antitumoral. Ha mostrado evidencia de actividad antitumoral en el carcinoma hepatocelular y ha estado en ensayos clínicos de fase II para el tratamiento del melanoma maligno avanzado y el carcinoma de células renales avanzado. debido a la toxicidad hematológica significativa y prolongada, no fue posible un mayor desarrollo de este fármaco en el carcinoma hepatocelular. A pesar de esto, this compound sigue siendo un compuesto valioso en la investigación del cáncer debido a sus potentes propiedades de alquilación del ADN .

Mecanismo De Acción

Pibrozelesin ejerce sus efectos alquilando el ADN en secuencias ricas en adenina-timina en la ranura menor. Esta alquilación inhibe la replicación del ADN e induce la apoptosis. El compuesto se activa por carboxilesterasa, que facilita su unión al ADN. Los principales objetivos moleculares de this compound son las secuencias ricas en adenina-timina en la ranura menor del ADN, y las vías implicadas incluyen la inhibición de la replicación del ADN y la inducción de la apoptosis .

Comparación Con Compuestos Similares

Pibrozelesin forma parte de la familia de compuestos de duocarmicina, que son conocidos por sus potentes propiedades de alquilación del ADN. Compuestos similares incluyen duocarmicina A, duocarmicina SA y CC-1065. Estos compuestos también se unen a la ranura menor del ADN e inducen roturas de las cadenas de ADN. this compound es único en su solubilidad en agua y su activación por carboxilesterasa, lo que lo diferencia de otros derivados de duocarmicina .

Propiedades

IUPAC Name |

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36BrN5O8/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19/h11-13,18,34-35H,7-10,14-15H2,1-6H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMNENFZDDYDEF-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36BrN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154889-68-6 | |

| Record name | Pibrozelesin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154889686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIBROZELESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHK933KCIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

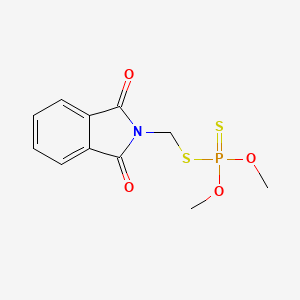

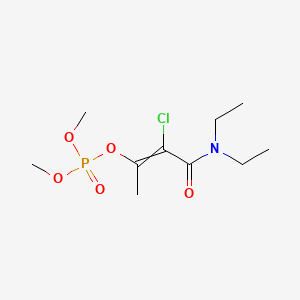

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)